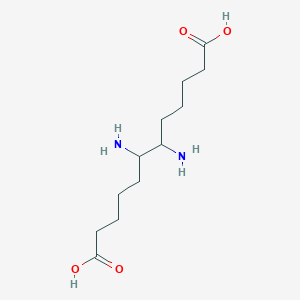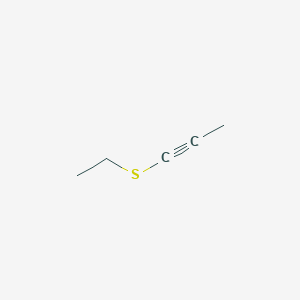
1-Propyne, 1-(ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyne, 1-(ethylthio)-, also known as ethylthio propyne, is an organic compound with the molecular formula C5H8S. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of an ethylthio group (-SEt) attached to the propyne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propyne, 1-(ethylthio)- can be synthesized through various methods. One common approach involves the bromination of thioenol ethers followed by dehydrobromination. Specifically, the thioenol ethers are brominated, and the resulting product undergoes dehydrobromination with diethylaniline and potassium hydroxide to yield 1-ethylthio-1-propyne .
Industrial Production Methods
Industrial production methods for 1-Propyne, 1-(ethylthio)- are not well-documented in the literature. the general principles of alkyne synthesis, such as the use of strong bases and elimination reactions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Propyne, 1-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propyne, 1-(ethylthio)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propyne, 1-(ethylthio)- involves its reactivity due to the presence of the carbon-carbon triple bond and the ethylthio group. The triple bond can participate in addition reactions, while the ethylthio group can undergo oxidation and substitution reactions. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbanions and radicals .
Comparación Con Compuestos Similares
Similar Compounds
Propyne (C3H4): A simple alkyne with a carbon-carbon triple bond.
1-Butyne (C4H6): Another alkyne with a longer carbon chain.
1-Pentyne (C5H8): Similar to 1-Propyne, 1-(ethylthio)- but without the ethylthio group
Uniqueness
1-Propyne, 1-(ethylthio)- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This functional group allows for a wider range of chemical transformations compared to simple alkynes, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
13597-15-4 |
|---|---|
Fórmula molecular |
C5H8S |
Peso molecular |
100.18 g/mol |
Nombre IUPAC |
1-ethylsulfanylprop-1-yne |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h4H2,1-2H3 |
Clave InChI |
HYQQDBGCQLTFKD-UHFFFAOYSA-N |
SMILES canónico |
CCSC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


pentasilolane](/img/structure/B14706902.png)
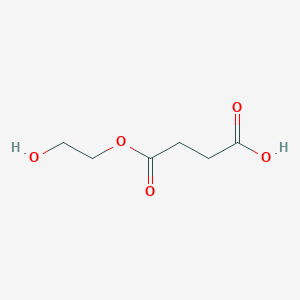
![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)

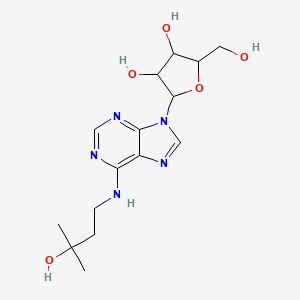
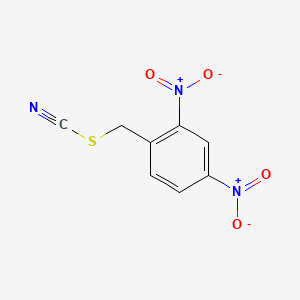
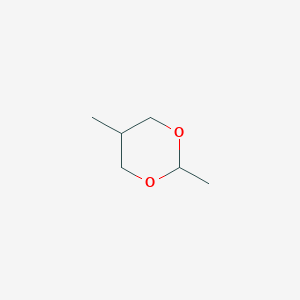
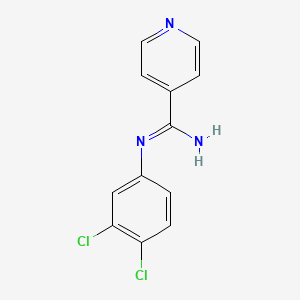
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
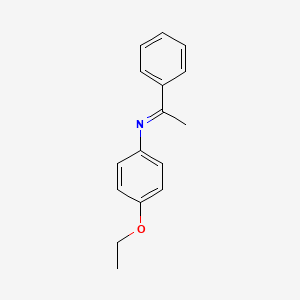
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

